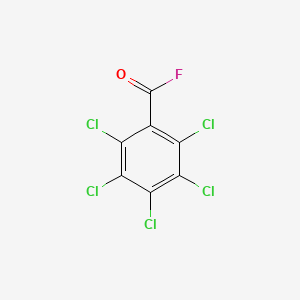

Pentachlorobenzoyl fluoride

説明

Pentachlorobenzoyl fluoride (PCB-F) is a synthetic chemical compound used in a variety of scientific research applications. It is a colorless, odorless, and non-flammable solid that is soluble in organic solvents, such as ethanol and ether. PCB-F is a strong Lewis acid, meaning it can donate electrons to other molecules and form strong bonds with them. It is also a halogenated compound, meaning it contains a halogen atom such as chlorine or bromine. PCB-F is used in a variety of scientific research applications, such as the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the development of new drugs.

科学的研究の応用

Fluoride Anion Recognition and Sensing

Fluoride anion recognition is a significant area of interest due to its dual nature of being both beneficial and potentially harmful. The challenge of fluoride binding in protic solvents and water has led to various chemical approaches. These endeavors contribute to the broader development of this field, highlighting the complex nature of fluoride interactions in different environments (Cametti & Rissanen, 2009).

Fluoride Ion Complexation and Sensing Using Organoboron Compounds

The application of fluoride in public health, such as in drinking water and toothpaste, is well-documented. However, the potential adverse effects of chronic exposure have led to the development of analytical methods for fluoride detection, especially in water. This research is propelled by the need to detect fluoride released from certain chemical agents and its significant hydration enthalpy (Wade et al., 2010).

Contemporary Recognition and Sensing of Fluoride Anion

The importance of fluoride in various fields, including its impact on health and the environment, has led to increased research into anion recognition. Recent studies focus on efficient and specific interactions with fluoride, particularly in polar and aqueous media (Cametti & Rissanen, 2013).

Deoxyfluorination and Amide Bond Formation Using Pentafluoropyridine

The application of pentafluoropyridine (PFP) in transforming carboxylic acids to acyl fluorides and its use in amide bond formation is a novel chemical process. This method provides a new pathway for creating specific compounds, enhancing the versatility of fluorine chemistry (Brittain & Cobb, 2021).

Fluoride Application in Reducing Acid Susceptibility of Restorative Materials

Research on the effect of fluoride application on restorative dental materials demonstrates its efficacy in reducing acid susceptibility, providing insights into its protective role in dental care (Yu et al., 2012).

International Collaborative Research on Fluoride

This paper underscores fluoride's role in public health, particularly in dental caries prevention. It highlights the need for ongoing research to understand fluoride’s mechanisms and optimize its use in health strategies (Hardwick et al., 2000).

Fluoride Electrode for Water Sample Analyses

The development of a fluoride electrode for routine analysis of water samples represents a significant advancement in environmental monitoring and public health surveillance (Harwood, 1969).

Molecular Mechanisms of Fluoride Toxicity

Investigating fluoride's molecular mechanisms is crucial in understanding its toxicological implications. Recent studies have focused on its interactions with cellular systems, even at low doses, providing insights into its physiological and toxicological effects (Barbier et al., 2010).

Fluoride as a Modulator of Microbial Physiology

Fluoride’s role as an antimicrobial agent in oral health highlights its potential in disease control. Understanding its weak-acid properties and effects on microbial physiology can lead to more effective applications in healthcare (Marquis et al., 2003).

Chronologic Trends in Fluoride Mechanism Studies

This study provides a comprehensive overview of fluoride mechanism research trends, emphasizing the need for balanced geographic distribution and diversification in fluoride compounds and application methods in future studies (Oh et al., 2017).

特性

IUPAC Name |

2,3,4,5,6-pentachlorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5FO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNCUXJITHFMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)